

Application Note: High-Sensitivity Tandem Mass Spectrometry (MS/MS) Analysis of Anhydrolutein III

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Compound of Interest

Compound Name: *Anhydrolutein III*

Cat. No.: *B1366369*

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Introduction

Anhydrolutein III, structurally identified as (3'R)-3'-hydroxy-3,4-didehydro- β -carotene, is a dehydration product of lutein, a prominent dietary carotenoid. The formation of anhydroluteins can occur in vivo, particularly under acidic conditions such as those in the stomach^[1]. As a metabolite of a biologically significant carotenoid, the accurate identification and quantification of **Anhydrolutein III** are crucial for understanding lutein's metabolic pathways and its physiological roles. This application note describes a robust and sensitive method for the analysis of **Anhydrolutein III** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Highlights

This method employs a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is utilized for its efficient ionization of carotenoids. The method has been optimized for the specific detection and fragmentation of **Anhydrolutein III**, allowing for its differentiation from other lutein isomers and dehydration products.

Experimental Protocols

Sample Preparation

- **Standard Preparation:** A stock solution of **Anhydrolutein III** is prepared by dissolving 1 mg of the reference standard in 10 mL of dichloromethane. Working standards are prepared by serial dilution of the stock solution with the mobile phase. Due to the light and oxygen sensitivity of carotenoids, all solutions should be prepared under dim light and stored in amber vials at -80°C[2].
- **Plasma/Serum Sample Extraction:**
 - To 200 µL of plasma or serum, add an equal volume of water and vortex to mix.
 - Add 600 µL of absolute ethanol for protein precipitation and vortex thoroughly.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
 - Extract the carotenoids by adding 1 mL of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
 - Carefully transfer the upper hexane layer to a new tube.
 - Repeat the hexane extraction two more times and pool the extracts.
 - Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

- **Instrument:** High-Performance Liquid Chromatography (HPLC) system
- **Column:** C18 reversed-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size)
- **Mobile Phase A:** Acetonitrile:Water (85:15) with 0.1% formic acid
- **Mobile Phase B:** Methanol:Acetonitrile (65:35) with 0.1% formic acid
- **Gradient:** A linear gradient from 100% A to 100% B over 16 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 100% A.

- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30°C

Mass Spectrometry (MS) Parameters

- Instrument: Triple Quadrupole Mass Spectrometer
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
- Vaporizer Temperature: 350°C
- Capillary Temperature: 275°C
- Sheath Gas (Nitrogen): 40 arbitrary units
- Auxiliary Gas (Nitrogen): 10 arbitrary units
- Collision Gas: Argon at 1.5 mTorr
- Data Acquisition: Multiple Reaction Monitoring (MRM)

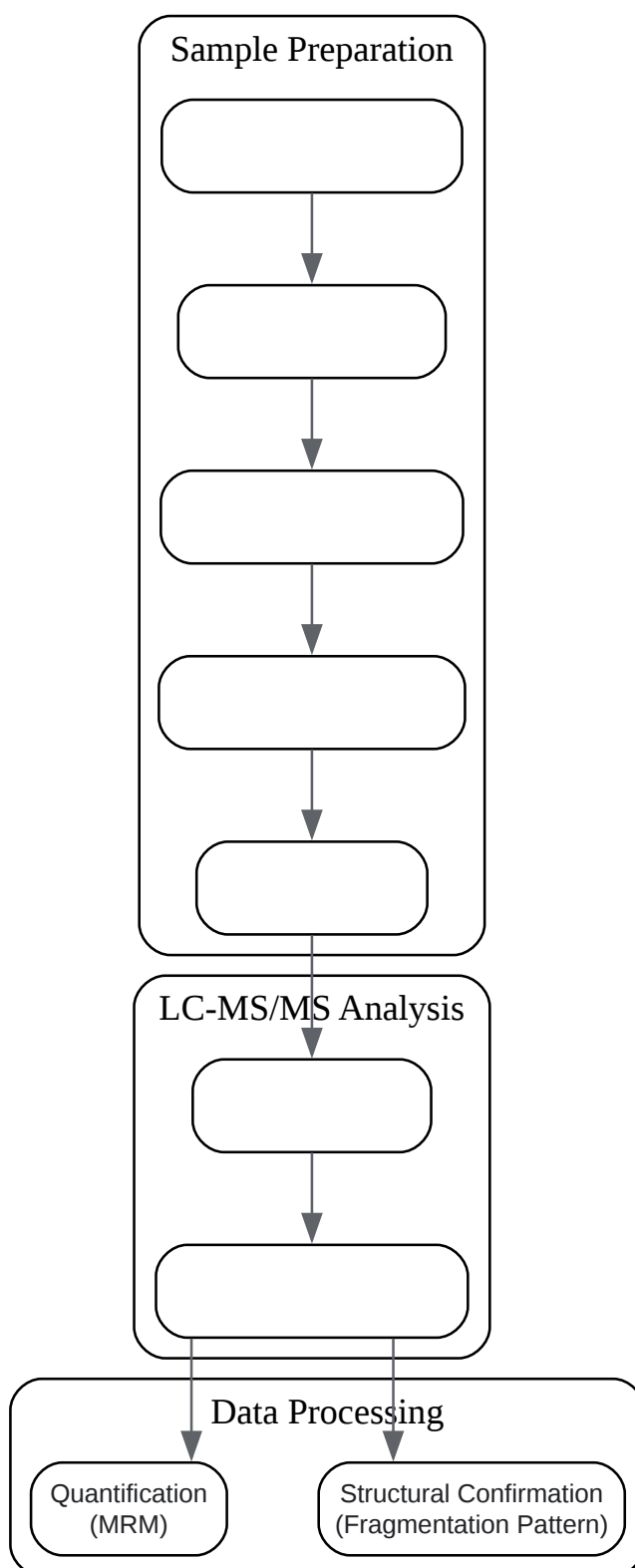
Data Presentation: MS/MS Fragmentation of Anhydrolutein III

The MS/MS analysis of **Anhydrolutein III** is based on the fragmentation of the protonated molecule $[M+H]^+$. The exact mass of **Anhydrolutein III** (C₄₀H₅₄O) is 550.4174 g/mol. The expected fragmentation patterns are based on the known fragmentation of similar carotenoids, which typically involve losses of water, toluene, and xylene from the polyene chain.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss	Collision Energy (eV)
551.4	533.4	H ₂ O (18 Da)	25
551.4	459.3	Toluene (92 Da)	30
551.4	445.3	Xylene (106 Da)	30
551.4	413.3	β-ionone ring moiety	35

Diagrams

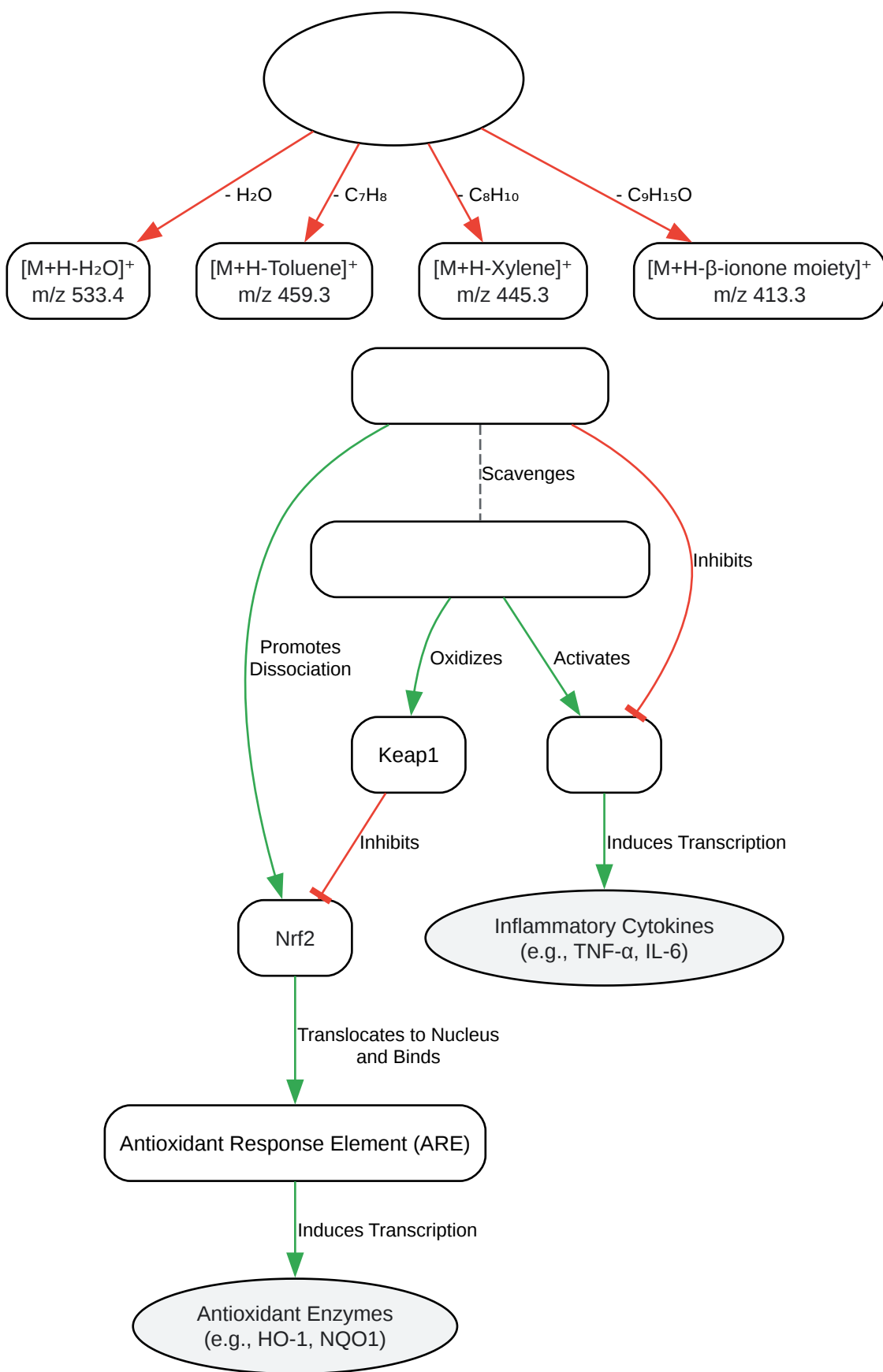
Experimental Workflow



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Caption: Workflow for **Anhydrolutein III** Analysis.

Proposed MS/MS Fragmentation Pathway of Anhydrolutein III



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References

- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
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